Phosphazene base P2-Et

Catalog No.
S780838
CAS No.
165535-45-5
M.F
C12H35N7P2
M. Wt
339.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphazene base P2-Et

CAS Number

165535-45-5

Product Name

Phosphazene base P2-Et

IUPAC Name

N-[dimethylamino-ethylimino-[[tris(dimethylamino)-λ5-phosphanylidene]amino]-λ5-phosphanyl]-N-methylmethanamine

Molecular Formula

C12H35N7P2

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C12H35N7P2/c1-12-13-20(15(2)3,16(4)5)14-21(17(6)7,18(8)9)19(10)11/h12H2,1-11H3

InChI Key

CFUKEHPEQCSIOM-UHFFFAOYSA-N

SMILES

CCN=P(N=P(N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C

Canonical SMILES

CCN=P(N=P(N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C

The exact mass of the compound Phosphazene base P2-Et is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phosphazene base P2-Et (CAS 165535-45-5) is a neutral, highly sterically hindered, liquid polyaminophosphazene superbase. With a molecular weight of 339.40 g/mol, it provides exceptional basicity without the nucleophilicity or solubility limitations characteristic of traditional ionic bases like sodium hydride or lithium diisopropylamide (LDA). In procurement and process design, P2-Et is prioritized when reactions require a strictly homogeneous, non-ionic strong base that operates efficiently in non-polar or moderately polar organic solvents at room temperature, making it a critical reagent for sensitive cross-couplings, living polymerizations, and the deprotonation of weak NH and CH acids .

Substituting P2-Et with generic superbases or traditional inorganic bases often leads to reaction failure or severe byproduct formation. Weaker neutral bases like DBU or BEMP lack the thermodynamic driving force to deprotonate weak acids (pKa ~25–31 in acetonitrile) [1], leaving starting materials unreacted. Conversely, upgrading to the stronger tetrameric phosphazene P4-t-Bu introduces excessive basicity that frequently triggers unwanted side reactions, such as transesterification in polymerizations [2], while nearly doubling the mass requirement per molar equivalent. Furthermore, replacing P2-Et with ionic bases like NaOtBu or LDA introduces heterogeneous reaction conditions, poor solubility in non-polar media, and nucleophilic attack on sensitive functional groups, necessitating harsh heating or cryogenic cooling that P2-Et avoids.

Thermodynamic Basicity for Weak Acid Deprotonation

P2-Et exhibits a significantly higher basicity than conventional organic superbases, enabling the deprotonation of weak acids that remain unreactive with standard reagents. In acetonitrile, P2-Et is utilized as a basic titrant capable of deprotonating weak NH and CH acids with pKa values up to approximately 31 [1]. In contrast, weaker superbases like DBU (pKa ~24.3) are thermodynamically incapable of effectively deprotonating these substrates. This extreme basicity gap ensures that P2-Et can drive challenging deprotonations, such as those of ortho-halobenzyl sulfones, to completion without requiring ionic bases.

Evidence DimensionEffective deprotonation limit (pKa in MeCN)
Target Compound DataDeprotonates acids with pKa up to ~31
Comparator Or BaselineDBU (effective only up to pKa ~24.3)
Quantified Difference~6.7 orders of magnitude higher basicity limit
ConditionsAcetonitrile solvent, room temperature

Buyers must select P2-Et over DBU or BEMP when targeting the deprotonation of weakly acidic substrates to ensure quantitative yields and avoid stalled reactions.

Temperature Reduction in Palladium-Catalyzed Cross-Couplings

The non-nucleophilic and highly soluble nature of P2-Et allows it to facilitate palladium-catalyzed C-N, C-O, and C-C cross-coupling reactions of aryl halides at strictly room temperature [1]. Traditional inorganic bases used in these couplings, such as NaOtBu or K3PO4, suffer from poor solubility in organic media and typically require elevated temperatures (>80 °C) to achieve satisfactory conversion. By utilizing P2-Et, chemists can bypass these harsh thermal requirements, completely preserving thermally sensitive functional groups (e.g., esters, nitriles) that would otherwise degrade.

Evidence DimensionRequired reaction temperature for Pd-catalyzed cross-couplings
Target Compound DataRoom temperature (~20-25 °C)
Comparator Or BaselineTraditional inorganic bases like NaOtBu (>80 °C)
Quantified Difference>55 °C reduction in operating temperature
ConditionsPd-catalyzed coupling of aryl halides in organic solvents

Procuring P2-Et is essential for late-stage functionalization in medicinal chemistry where sensitive molecular architectures cannot survive the heating required by standard bases.

Atom Economy and Mass Efficiency vs. Tetrameric Phosphazenes

When a stronger base than DBU is required, buyers often evaluate between dimeric (P2) and tetrameric (P4) phosphazenes. P2-Et offers a distinct mass efficiency advantage with a molecular weight of 339.40 g/mol, compared to the stronger P4-t-Bu base which has a molecular weight of 633.7 g/mol. Using P2-Et requires approximately 46% less mass per molar equivalent of reactive base. This substantial reduction in reagent mass not only improves the overall atom economy of the synthetic route but also significantly reduces the volume of high-molecular-weight organic waste generated during downstream purification.

Evidence DimensionReagent mass per molar equivalent
Target Compound Data339.40 g/mol
Comparator Or BaselineP4-t-Bu (633.7 g/mol)
Quantified Difference46.4% lower mass requirement per mole
ConditionsStoichiometric base applications

For industrial scale-up or high-throughput synthesis, selecting P2-Et over P4-t-Bu drastically reduces raw material mass requirements and simplifies waste management.

Mitigation of Transesterification in Ring-Opening Polymerizations

In the organocatalytic ring-opening polymerization (ROP) of cyclic esters and siloxanes, the choice of phosphazene base dictates polymer quality. While ultra-strong bases like P4-t-Bu are highly active, their excessive basicity is known to promote unwanted inter- and intramolecular transesterification reactions at high monomer conversions, broadening the molecular weight dispersity [1]. P2-Et provides a more optimized, controlled basicity that effectively initiates polymerization while suppressing these deleterious transesterification side reactions, yielding well-defined polymers with narrow molecular weight distributions.

Evidence DimensionPolymerization control (side-reaction frequency)
Target Compound DataControlled initiation with suppressed transesterification
Comparator Or BaselineP4-t-Bu (induces transesterification at high conversion)
Quantified DifferencePrevention of late-stage chain-transfer side reactions
ConditionsAnionic ring-opening polymerization of cyclic monomers

Polymer chemists must procure P2-Et rather than P4 bases to maintain strict control over polymer architecture and achieve low polydispersity indices.

Mild Palladium-Catalyzed Cross-Couplings in Medicinal Chemistry

P2-Et is the optimal base for synthesizing complex pharmaceutical intermediates via Buchwald-Hartwig aminations or C-O/C-C couplings where substrates contain thermally labile functional groups. Because it enables high-yielding couplings of aryl halides at room temperature [1], it entirely replaces harsh, heterogeneous bases like NaOtBu, preventing the degradation of sensitive esters, nitriles, or epoxides.

Organocatalytic Ring-Opening Polymerization (ROP) of Siloxanes and Esters

In polymer science, P2-Et is utilized as a metal-free organocatalyst or promoter for the living anionic polymerization of cyclotrisiloxanes and cyclic esters [2]. Its specific basicity profile ensures rapid initiation while avoiding the severe transesterification side reactions associated with stronger P4 bases, making it the reagent of choice for producing well-defined polysiloxanes with narrow molecular weight distributions.

Generation of Zwitterionic Synthons via Weak Acid Deprotonation

P2-Et is uniquely suited for the deprotonation of specific weak CH acids, such as ortho-halobenzyl sulfones, to generate alpha-sulfonyl benzylic carbanions . Since weaker superbases like DBU cannot achieve this deprotonation, and ionic bases like LDA introduce nucleophilic side reactions or require cryogenic conditions, P2-Et provides a clean, room-temperature, homogeneous pathway for these critical synthetic transformations.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Phosphazene base P2-Et

Dates

Last modified: 08-15-2023

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